molecular formula C11H18O3 B13233075 Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate CAS No. 6975-19-5

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13233075
CAS No.: 6975-19-5
M. Wt: 198.26 g/mol
InChI Key: OMIANBSJWVBEAZ-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

Scientific Research Applications

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, it may act as an enzyme inhibitor or modulator of signaling pathways. The exact mechanism can vary based on the specific application and conditions .

Comparison with Similar Compounds

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Diethyl 2-oxo-1-oxaspiro[4.5]decane-3.4-dicarboxylate

These compounds share structural similarities but may differ in their chemical properties and applications. For instance, this compound may exhibit unique reactivity or biological activity compared to its analogs .

Biological Activity

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H22O3
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1539143-20-8

The biological activity of this compound is primarily attributed to its structural features, particularly the spiro linkage and the ester functional group. The ester can undergo hydrolysis, releasing active intermediates that may interact with specific enzymes or receptors in biological systems. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal strains.
  • Cytotoxicity : Preliminary investigations indicate that this compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Properties

A study examined the antimicrobial activity of various oxaspiro compounds, including this compound. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Compound NameMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Penicillin)4Staphylococcus aureus

Study 2: Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 15 µM, indicating a promising avenue for anticancer drug development.

Cell LineIC50 (µM)
HeLa10
A54915

Study 3: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes revealed potential inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase (AChE)45

Properties

CAS No.

6975-19-5

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)9-11(14-9)7-5-3-4-6-8-11/h9H,2-8H2,1H3

InChI Key

OMIANBSJWVBEAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCCC2

Origin of Product

United States

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